molecular formula C15H23N3O3 B8718981 1-Methyl-4-[2-methyl-4-nitro-5-(propan-2-yloxy)phenyl]piperazine

1-Methyl-4-[2-methyl-4-nitro-5-(propan-2-yloxy)phenyl]piperazine

Cat. No. B8718981
M. Wt: 293.36 g/mol
InChI Key: KPNCLBAGXXNZEU-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

Two 20 ml tubes each containing a mixture of 614 mg of 1-methyl-4-[2-methyl-4-nitro-5-(propan-2-yloxy)phenyl]piperazine, 185 mg of 10% Pd on carbon and 793 mg of ammonium formate in 10 ml of methanol are microwave-heated at 80° C. (P 6-7 bar) for 5 min. The content of the tubes is combined and filtered on Clarcel. The Clarcel is washed with methanol and the filtrate is concentrated under vacuum. The residue is taken up with 20 ml of ethyl acetate, 2 ml of water and 8 ml of a saturated sodium chloride solution. The aqueous phase is extracted three times with 10 ml of ethyl acetate. The combined organic phases are washed with 10 ml of a saturated aqueous sodium chloride solution, dried over magnesium sulfate and concentrated under vacuum, so as to obtain 1.053 g of 5-methyl-4-(4-methylpiperazin-1-yl)-2-(propan-2-yloxy)aniline in the form of a light brown solid.
[Compound]
Name
Two
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
614 mg
Type
reactant
Reaction Step One
Quantity
793 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
185 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[C:12]([O:14][CH:15]([CH3:17])[CH3:16])[C:11]([N+:18]([O-])=O)=[CH:10][C:9]=2[CH3:21])[CH2:4][CH2:3]1.C([O-])=O.[NH4+]>CO.[Pd]>[CH3:21][C:9]1[C:8]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)=[CH:13][C:12]([O:14][CH:15]([CH3:17])[CH3:16])=[C:11]([CH:10]=1)[NH2:18] |f:1.2|

Inputs

Step One
Name
Two
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
614 mg
Type
reactant
Smiles
CN1CCN(CC1)C1=C(C=C(C(=C1)OC(C)C)[N+](=O)[O-])C
Name
Quantity
793 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
185 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered on Clarcel
WASH
Type
WASH
Details
The Clarcel is washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted three times with 10 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with 10 ml of a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=CC(=C(N)C1)OC(C)C)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.053 g
YIELD: CALCULATEDPERCENTYIELD 191%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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